[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-methoxypropyl)amine
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Overview
Description
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-methoxypropyl)amine is a chemical compound with a complex structure that includes a chloro group, a methoxypropyl group, a methyl group, and a propoxybenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-methoxypropyl)amine typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Sulfonamide Group: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide group.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxypropyl Group: This step involves the reaction of the intermediate compound with 3-methoxypropylamine under suitable conditions.
Methylation and Propoxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-methoxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-methoxypropyl)amine has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-methoxypropyl)amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide
- 5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)-4-pyrimidine carboxamide
Uniqueness
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-methoxypropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
CAS No. |
1206125-70-3 |
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Molecular Formula |
C14H22ClNO4S |
Molecular Weight |
335.8g/mol |
IUPAC Name |
5-chloro-N-(3-methoxypropyl)-4-methyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO4S/c1-4-7-20-13-9-11(2)12(15)10-14(13)21(17,18)16-6-5-8-19-3/h9-10,16H,4-8H2,1-3H3 |
InChI Key |
GRJJOIBJBYVEJA-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCCOC |
Origin of Product |
United States |
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